2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(morpholin-4-yl)ethanone
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Overview
Description
2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features a 1,2,4-oxadiazole ring, a morpholine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenyl or oxadiazole rings.
Scientific Research Applications
2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a known pharmacophore, making this compound a potential candidate for drug development. It has been explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it suitable for use in the development of fluorescent dyes, OLEDs, and sensors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, thanks to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This can lead to the modulation of biological pathways, such as inhibition of carbonic anhydrase isoforms related to cancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound shares the 4-methylphenyl group and has been studied for its antibacterial and antifungal activities.
2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone: This compound also contains a morpholine ring and a 4-methylphenyl group, making it structurally similar.
Uniqueness
What sets 2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE apart is the presence of the 1,2,4-oxadiazole ring, which is a versatile pharmacophore with applications in various therapeutic areas. Its unique combination of functional groups makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C21H21N3O4/c1-15-2-4-16(5-3-15)20-22-21(28-23-20)17-6-8-18(9-7-17)27-14-19(25)24-10-12-26-13-11-24/h2-9H,10-14H2,1H3 |
InChI Key |
WJUGUEBTWHLHEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)N4CCOCC4 |
Origin of Product |
United States |
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